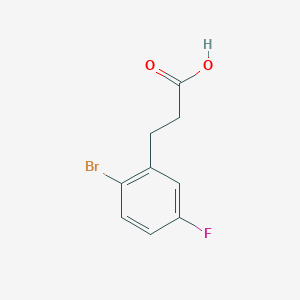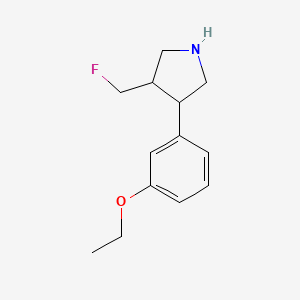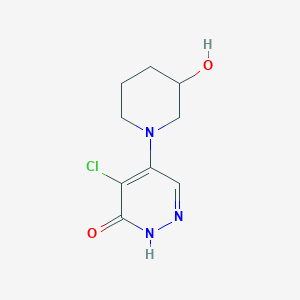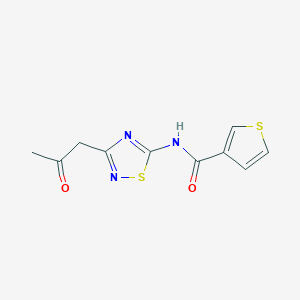
3-(2-Bromo-5-fluorophenyl)propanoic acid
Overview
Description
3-(2-Bromo-5-fluorophenyl)propanoic acid, also known as 2-bromo-5-fluorobenzoic acid, is an organic compound used in scientific research. It is a white crystalline solid with a molecular weight of 247.01 g/mol, and it is soluble in water, ethanol, and methanol. This compound has a wide range of applications in scientific research, including synthesis methods, biochemical and physiological effects, and lab experiments.
Scientific Research Applications
Synthesis and Antidepressive Activity
3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone, demonstrated potential antidepressant activities in mice. The study conducted by Yuan highlights its synthesis and testing for antidepressive properties, suggesting its relevance in psychiatric research (Tao Yuan, 2012).
Synthetic Methodology Advancements
Tan Bin's research on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, originating from 2-bromo-1-(2-fluorophenyl)-1-propanone, showcases advancements in synthetic methods. This work provides insights into efficient synthesis techniques that are crucial for chemical and pharmaceutical research (Tan Bin, 2010).
Organometallic Chemistry
In the field of organometallic chemistry, Zaidlewicz and Wolan's study on the synthesis of ω-(4-bromophenyl)alkanoic acids, including compounds related to 3-(2-bromo-5-fluorophenyl)propanoic acid, contributes significantly. Their research explores the synthesis and borylation of these acids, providing valuable information for future applications in organometallic synthesis and related areas (M. Zaidlewicz & A. Wolan, 2002).
Antiandrogenic Properties
Research by Tucker and Chesterson on the resolution of a nonsteroidal antiandrogen, which involves similar synthetic pathways to those used for this compound, demonstrates the compound's relevance in studying antiandrogenic properties. This work contributes to the understanding of nonsteroidal antiandrogens in medical chemistry (H. Tucker & G. Chesterson, 1988).
Phytotoxic and Mutagenic Effects
Jităreanu et al. investigated the phytotoxic and mutagenic effects of cinnamic acid derivatives, closely related to this compound. Their study contributes to understanding the environmental and biological impacts of such compounds, relevant for environmental sciences and toxicology (A. Jităreanu et al., 2013).
Halodeboronation Studies
Research by Szumigala et al. on the halodeboronation of aryl boronic acids, including the synthesis of 2-bromo-3-fluorobenzonitrile, provides insights into reaction mechanisms and synthesis strategies relevant to the study of this compound (Ronald H. Szumigala et al., 2004).
Asymmetric Synthesis in Fluorinated Compounds
Monclus, Masson, and Luxen's study on the asymmetric synthesis of fluorinated l-tyrosine and meta-l-tyrosines, involving similar compounds, sheds light on the methods and applications of asymmetric synthesis in creating fluorinated compounds, relevant for pharmaceutical and chemical research (M. Monclus, Carine Masson & A. Luxen, 1995).
Fluorescent Amino Acid Research
The genetically encoded fluorescent amino acid research by Summerer et al. demonstrates the use of compounds similar to this compound in protein structure studies, offering a novel approach in biochemistry and molecular biology (D. Summerer et al., 2006).
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that 3-(2-Bromo-5-fluorophenyl)propanoic acid may also interact with various biological targets, leading to diverse biological activities.
Biochemical Pathways
The biochemical pathways affected by this compound are not yet knownIt’s worth noting that similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the diverse biological activities of similar compounds, it’s plausible that this compound may have a broad spectrum of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with biological targets . .
Biochemical Analysis
Biochemical Properties
It is known that halogenated compounds can interact with various enzymes and proteins, potentially influencing biochemical reactions . The specific nature of these interactions would depend on the structure of the compound and the biochemical context in which it is present.
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Properties
IUPAC Name |
3-(2-bromo-5-fluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5H,1,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKSPBGBNLIACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656122 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003048-71-2 | |
| Record name | 3-(2-Bromo-5-fluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-aminoethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1532042.png)

![5,7-Dichloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B1532044.png)
![hexahydrocyclopenta[c]pyrrole-3a(1H)-carbonitrile](/img/structure/B1532048.png)


![5-(2-aminoethyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1532052.png)
![2,4,6-Tribromobenzo[d]thiazole](/img/structure/B1532053.png)

![tert-Butyl 7-methoxy-3,4-dihydro-2H-spiro[isoquinoline-1,4'-piperidine]-1'-carboxylate](/img/structure/B1532057.png)

![1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1532060.png)

